3-Fluoro-2-nitro-N-phenylaniline
Overview
Description
3-Fluoro-2-nitro-N-phenylaniline: is an organic compound with the molecular formula C₁₂H₉FN₂O₂ It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-nitro-N-phenylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,6-difluoronitrobenzene with aniline in the presence of a base such as potassium tert-butoxide in N,N-dimethylformamide at room temperature. The reaction mixture is then poured into a saturated aqueous ammonium chloride solution and extracted with dichloromethane to obtain the crude product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium tert-butoxide in N,N-dimethylformamide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Specific conditions vary, but common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Reduction: 3-Fluoro-2-amino-N-phenylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-2-nitro-N-phenylaniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable intermediate for creating more complex molecules.
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as part of drug discovery programs.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its fluorine and nitro substituents provide unique properties that can be exploited in various applications.
Mechanism of Action
The mechanism of action for 3-Fluoro-2-nitro-N-phenylaniline largely depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the transition state. In reduction reactions, the nitro group is converted to an amino group through a series of hydrogenation steps, often involving the formation of nitroso and hydroxylamine intermediates .
Comparison with Similar Compounds
- 2-Fluoro-N-phenylaniline
- 4-Fluoro-2-nitro-N-phenylaniline
- 2-Nitro-N-phenylaniline
Comparison: 3-Fluoro-2-nitro-N-phenylaniline is unique due to the specific positioning of the fluorine and nitro groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the fluorine atom at the third position can affect the electron density of the ring and the overall stability of the compound compared to its analogs .
Properties
IUPAC Name |
3-fluoro-2-nitro-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-7-4-8-11(12(10)15(16)17)14-9-5-2-1-3-6-9/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIYSKBYASCGGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658057 | |
Record name | 3-Fluoro-2-nitro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930791-49-4 | |
Record name | 3-Fluoro-2-nitro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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